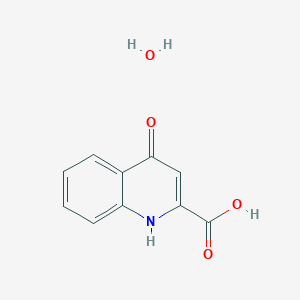

4-Hydroxyquinoline-2-carboxylic acid hydrate

Description

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSVWRLXGIOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-35-5 | |

| Record name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxyquinoline-2-carboxylic acid hydrate basic properties

An In-Depth Technical Guide to 4-Hydroxyquinoline-2-carboxylic Acid Hydrate (Kynurenic Acid Hydrate)

Introduction: Unveiling a Key Tryptophan Metabolite

4-Hydroxyquinoline-2-carboxylic acid, more commonly known as Kynurenic acid (KYNA), is a pivotal endogenous metabolite derived from the catabolism of the essential amino acid L-tryptophan.[1][2][3] First discovered in dog urine by Justus von Liebig in 1853, KYNA has evolved from a metabolic curiosity to a molecule of significant interest for researchers, scientists, and drug development professionals.[2] Its broad-spectrum neuroactive properties, primarily as an antagonist of excitatory amino acid receptors, position it at the crossroads of numerous physiological and pathological processes within the central nervous system (CNS).[1][2]

This guide provides a comprehensive overview of the fundamental properties of Kynurenic acid hydrate, from its core physicochemical characteristics and synthesis to its complex biological roles and analytical quantification. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively study and leverage this multifaceted compound in therapeutic and diagnostic development.

Section 1: Core Physicochemical Properties

Understanding the basic chemical and physical characteristics of KYNA hydrate is the first step in designing robust experimental protocols. The compound is typically supplied as a crystalline solid, ranging in color from white or cream to yellow or pale brown.[4][5][6] The presence of water molecules in its hydrated form influences its molecular weight and can be quantified using methods like Karl Fischer titration.[5][6]

Data Summary Table

For ease of reference, the critical physicochemical data for 4-Hydroxyquinoline-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxyquinoline-2-carboxylic acid, hydrate | [4][7] |

| Synonyms | Kynurenic acid (KYNA) hydrate, Quinurenic acid | [2][4] |

| CAS Number | 345909-35-5 (Hydrate) | [4][7] |

| 492-27-3 (Anhydrous) | [2] | |

| Molecular Formula | C₁₀H₇NO₃ • xH₂O | [4] |

| Molecular Weight | 189.17 g/mol (Anhydrous) | [2][8] |

| 207.18 g/mol (Monohydrate) | [7] | |

| Appearance | Crystalline solid; Dark cream to yellow to pale brown | [4][5][6] |

| Melting Point | ~282.5 °C | [2] |

| Solubility | Soluble in 0.1 M NaOH (~1 mg/mL), DMSO (~75 mM), hot ethanol, and hot water. Insoluble in ether. | [4][9][10][11] |

| UV/Vis (λmax) | 217, 247, 341 nm | [4] |

| Stability & Storage | Stable for ≥4 years when stored at -20°C as a solid. Stock solutions can be stored for several days at 4°C. | [4][10] |

Structural Insight

Kynurenic acid exists in tautomeric forms, predominantly as the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid structure. This structural feature is crucial for its biological activity, particularly its ability to interact with various receptor sites.

Section 2: Synthesis and Biological Formation

KYNA can be produced through chemical synthesis for research and commercial purposes, but its biological origin via the kynurenine pathway is of primary scientific interest.

Chemical Synthesis

Several synthetic routes to 4-hydroxyquinolines have been established. A classic and widely used method is the Conrad-Limpach reaction .[12][13] Other approaches include syntheses starting from isatin or employing reactions like the Gould-Jacobs reaction to form the quinoline ring system.[14] These methods are crucial for producing KYNA and its analogs for pharmacological studies.

Biosynthesis: The Kynurenine Pathway

Approximately 90% of L-tryptophan is metabolized through the kynurenine pathway, making it the primary source of endogenous KYNA.[3] The process begins with the conversion of tryptophan to L-kynurenine, which serves as a critical branch point. L-kynurenine is then irreversibly transaminated by kynurenine aminotransferases (KATs) to form KYNA.[15] Four isoforms of KATs have been identified, all of which are dependent on pyridoxal-5'-phosphate.[15]

Alternative, non-canonical pathways for KYNA production also exist. Notably, D-amino acid oxidase (D-AAO) can convert D-kynurenine (an enantiomer of the primary precursor) directly to KYNA, a pathway that is particularly prominent in the cerebellum.[15][16]

Caption: Biosynthetic pathways leading to Kynurenic Acid (KYNA).

Section 3: Analytical Methodologies

Accurate identification and quantification of KYNA in biological matrices are essential for understanding its role in health and disease. A multi-technique approach is typically employed for robust characterization.

Core Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with spectrophotometric (UV) or fluorescence detection, is a cornerstone method for quantifying KYNA in tissues and fluids like brain homogenates and cerebrospinal fluid.[17][18]

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and specificity for KYNA measurement, though it requires derivatization of the molecule to increase its volatility.[18]

-

Spectroscopy:

Experimental Protocol: HPLC Quantification of KYNA in Brain Tissue

This protocol outlines a generalized, self-validating workflow for measuring KYNA levels.

-

Tissue Homogenization: Homogenize brain tissue samples in an appropriate buffer (e.g., alkaline ethanol) to extract metabolites.[18]

-

Purification/Extraction:

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Perform a solid-phase or ion-exchange chromatography step (e.g., using Dowex resins) on the supernatant to purify and concentrate KYNA, removing interfering substances.[18]

-

-

HPLC Analysis:

-

Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).

-

Use an appropriate mobile phase for isocratic or gradient elution.

-

Detect KYNA using a UV detector set to one of its absorbance maxima (e.g., 341 nm) or a fluorescence detector for enhanced sensitivity.[4]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a certified KYNA standard.

-

Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the initial tissue weight (e.g., pmol/mg of tissue).[17]

-

Caption: General workflow for HPLC-based quantification of KYNA.

Section 4: Biological Activity and Multifaceted Mechanisms of Action

KYNA's biological significance stems from its ability to modulate several key receptor systems in the brain, establishing it as a potent neuroprotective, anticonvulsant, and immunomodulatory agent.[2][3][19]

Receptor Target Profile

KYNA exerts its influence through interactions with multiple distinct targets:

-

Ionotropic Glutamate Receptors: It acts as a broad-spectrum antagonist at all three ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors.[19] Its action on the NMDA receptor is particularly noteworthy, as it functions as a non-competitive antagonist at the strychnine-insensitive glycine co-agonist site.[1][2] This blockade of excitatory neurotransmission is the primary basis for its antiexcitotoxic and anticonvulsant effects.[2]

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is also an antagonist of the α7nAChR, a receptor involved in cognitive processes and inflammation.[2][3] This interaction contributes to its complex profile in modulating neuronal plasticity and viability.[3]

-

G Protein-Coupled Receptor 35 (GPR35): In addition to its antagonist roles, KYNA functions as an agonist for the orphan receptor GPR35.[3][19] GPR35 is expressed on various immune cells and throughout the digestive tract, implicating KYNA in immunomodulatory and anti-inflammatory signaling pathways.[19]

Caption: Multi-target mechanism of action of Kynurenic Acid.

Section 5: Applications in Disease Research and Therapeutic Development

Alterations in KYNA levels have been linked to a range of human pathologies, making it a critical biomarker and a potential therapeutic target.[20]

-

Schizophrenia: The "kynurenic acid hypothesis of schizophrenia" proposes that elevated brain levels of KYNA contribute to the hypofunction of NMDA receptors and dopaminergic dysregulation observed in the disorder.[1][2] Increased KYNA has been found in the cerebrospinal fluid of patients with schizophrenia.[1]

-

Mood Disorders: Conversely, reduced levels of KYNA have been observed in individuals with major depressive disorder and bipolar disorder, particularly during depressive episodes.[1]

-

Neurodegenerative and Ischemic Conditions: Due to its potent neuroprotective properties, KYNA has been investigated as a therapeutic agent in models of cerebral hypoxic-ischemia and Huntington's disease, where it can mitigate neuronal damage.[3][4]

-

Cancer Research: The role of KYNA in cancer is complex and appears to be context-dependent. While some studies suggest it may promote tumor-immune escape, others have found that high concentrations can inhibit the proliferation and migration of certain cancer cell lines.[19]

-

Nutraceutical Potential: Given its antioxidant and cytoprotective properties, and its status as a terminal metabolite of the kynurenine pathway, KYNA is being explored for its potential as a nutraceutical supplement.[20]

Conclusion and Future Directions

4-Hydroxyquinoline-2-carboxylic acid hydrate is far more than a simple metabolic byproduct. It is a potent, endogenously produced neuromodulator with a complex pharmacological profile that places it at the center of glutamatergic, cholinergic, and immune signaling. Its fundamental properties—from its chemical structure to its multi-receptor interactions—provide a fertile ground for research into novel therapeutics for a host of debilitating neurological, psychiatric, and systemic diseases. Future work will likely focus on developing strategies to precisely modulate endogenous KYNA levels and designing novel analogs with improved pharmacokinetic properties and target selectivity for enhanced therapeutic benefit.

References

-

Kynurenic acid - Wikipedia. Wikipedia. [Link]

-

Kynurenic acid - Bionity. Bionity.com. [Link]

-

Pocivavsek, A., et al. (2019). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. MDPI. [Link]

-

Moffett, J.R., et al. (2020). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. [Link]

-

Moroni, F., et al. (1988). Identification and quantification of kynurenic acid in human brain tissue. PubMed - NIH. [Link]

-

Feledegyhazi, E., et al. (2018). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. PubMed Central. [Link]

-

4-Hydroxyquinoline-2-carboxylic acid hydrate. PubChem. [Link]

-

4-Hydroxyquinoline-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

-

Turski, W.A., et al. (1988). Identification and measurement of kynurenic acid in the rat brain and other organs. PubMed - NIH. [Link]

-

Kynurenic Acid. PubChem. [Link]

-

Massoud, M.A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Price, C.C., & Roberts, R.M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

-

2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]

-

Zádori, D., et al. (2018). Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. MDPI. [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Lugo-Huitrón, R., et al. (2013). Relevance of Alternative Routes of Kynurenic Acid Production in the Brain. PubMed Central. [Link]

-

Chen, L., et al. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. [Link]

Sources

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. Kynurenic_acid [bionity.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Hydroxyquinoline-2-carboxylic acid, hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98 | 345909-35-5 [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Kynurenic acid |Kynurenate; KYNA | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and measurement of kynurenic acid in the rat brain and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Hydroxyquinoline-2-carboxylic Acid Hydrate

Executive Summary

This technical guide provides an in-depth exploration of 4-Hydroxyquinoline-2-carboxylic acid hydrate, the hydrated form of Kynurenic Acid (KYNA). As a pivotal endogenous metabolite of tryptophan, KYNA exhibits significant neuroactive properties, primarily as a broad-spectrum antagonist of excitatory amino acid receptors. This document delineates its chemical structure, including the critical concept of keto-enol tautomerism, and details its physicochemical properties. We will examine established synthetic routes, offering mechanistic insights into the procedural choices. Furthermore, this guide will cover the compound's profound biological significance in neuroprotection and its role in various neuropathologies. Finally, we will discuss its application as a versatile synthetic intermediate in drug discovery and provide essential protocols for its handling, ensuring scientific integrity and laboratory safety.

Chapter 1: Introduction and Nomenclature

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Derivatives of this scaffold are known to possess a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]

Kynurenic Acid: The Endogenous Neuromodulator

4-Hydroxyquinoline-2-carboxylic acid, known as Kynurenic acid (KYNA), is a naturally occurring product of L-tryptophan metabolism in mammals.[4][5] It is a notable neuroactive compound that acts as an antiexcitotoxic and anticonvulsant.[4][6][7] This activity stems from its function as an antagonist at the glycine site of NMDA receptors and other ionotropic glutamate receptors, thereby modulating glutamatergic neurotransmission.[4][8][9] Its role in neurophysiology and the pathological implications of its dysregulation have made it a subject of intense research for therapeutic interventions in neurobiological disorders.[4][6]

Nomenclature and Identification

Clarity in nomenclature is essential. The subject of this guide is the hydrate form of Kynurenic acid. While often used interchangeably in literature, it is crucial to distinguish between the anhydrous compound and its hydrated state, as the presence of water can influence crystal packing, stability, and solubility.

| Identifier | Value | Source |

| Common Name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | [6][10] |

| Synonym(s) | Kynurenic acid hydrate, 4-Hydroxyquinaldic acid hydrate | [11][12] |

| Parent Compound | Kynurenic acid (KYNA) | [4][9][10] |

| CAS Number (Hydrate) | 345909-35-5 | [6][7][10] |

| CAS Number (Anhydrous) | 492-27-3 | [4][9][13] |

| Molecular Formula (Hydrate) | C₁₀H₉NO₄ | [10][14] |

| Molecular Weight (Hydrate) | 207.18 g/mol | [10][14] |

| IUPAC Name | 4-oxo-1H-quinoline-2-carboxylic acid;hydrate | [10][11] |

Chapter 2: Molecular Structure and Physicochemical Properties

The Core Chemical Structure

The molecular architecture of 4-Hydroxyquinoline-2-carboxylic acid is defined by a quinoline core functionalized with a carboxylic acid group at the C2 position and a hydroxyl group at the C4 position.[9]

Keto-Enol Tautomerism: A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[5][15] The keto tautomer is often the more stable and prevalent form in solid-state and solution. This equilibrium is fundamental to its chemical reactivity and biological interactions.

Role of the Hydrate: The presence of a water molecule in the crystal lattice of the hydrate form contributes to the stability of the solid state through hydrogen bonding. This can affect the material's physical properties, such as its melting point and dissolution rate, compared to the anhydrous form. Crystallographic data for the monohydrate reveals specific lattice parameters and a space group of P 1 21/n 1.[10]

Physicochemical Properties

| Property | Description | Source(s) |

| Appearance | Dark cream to yellow to pale brown powder or crystalline solid. | [7][16][17] |

| Melting Point | Approximately 275 °C (with decomposition). | [11][12] |

| Solubility | Soluble in hot ethanol and water; insoluble in ether. The product is generally considered water-soluble. | [6][18] |

| Molecular Formula (Anhydrous) | C₁₀H₇NO₃ | [7][17] |

| Molecular Weight (Anhydrous) | 189.17 g/mol | [9] |

Spectroscopic Profile

The structural features of 4-Hydroxyquinoline-2-carboxylic acid hydrate give rise to a characteristic spectroscopic signature:

-

FTIR Spectroscopy: The spectrum will be dominated by a broad O-H stretching band from the carboxylic acid and water molecule, a C=O stretching frequency from the carboxylic acid and the quinolone keto group, and characteristic C=C and C=N stretching vibrations from the aromatic rings. Conformance with a reference spectrum is a standard identification method.[7][17]

-

¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, one would expect to see distinct aromatic protons of the quinoline ring system, along with exchangeable protons from the carboxylic acid, the N-H of the keto tautomer, and the water of hydration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the anhydrous molecule, as the water molecule is readily lost. Fragmentation patterns would involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.

Chapter 3: Synthesis and Mechanistic Insights

Established Synthetic Routes

The synthesis of the 4-hydroxyquinoline scaffold is a well-established area of organic chemistry. The Conrad-Limpach and Camps cyclization reactions are two classical methods for constructing this ring system.[2][15] The Conrad-Limpach reaction, in particular, is highly relevant for producing 4-hydroxyquinolines.

Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Core

This protocol outlines a generalized Conrad-Limpach synthesis. The choice of an aniline and a β-ketoester as starting materials is fundamental. The reaction proceeds in two key stages: formation of an enamine intermediate followed by a high-temperature thermal cyclization.

Step-by-Step Methodology:

-

Enamine Formation: Aniline (or a substituted aniline) is reacted with a β-ketoester (e.g., diethyl malonate derivative) at a moderately elevated temperature (e.g., 120-140 °C).

-

Causality: This step is an acid-catalyzed condensation. The initial product is a β-aminoacrylate (an enamine). The temperature is high enough to drive off the water formed during the reaction, pushing the equilibrium toward the product.

-

-

Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C).

-

Causality: This is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation). The high temperature provides the necessary activation energy for the enamine to cyclize onto the aniline ring, forming the quinolone core. The choice of a high-boiling, inert solvent is critical to reach the required temperature safely and without side reactions.

-

-

Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH).

-

Causality: Standard ester hydrolysis to yield the carboxylate salt.

-

-

Acidification: The reaction mixture is acidified (e.g., with HCl) to precipitate the final 4-Hydroxyquinoline-2-carboxylic acid product.

-

Causality: Protonation of the carboxylate and the quinolone nitrogen leads to the precipitation of the neutral product, which can then be isolated by filtration.

-

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Kynurenic Acid (KYNA) acts as an antagonist at the NMDA receptor, preventing excitotoxicity.

Therapeutic and Synthetic Applications

-

Neurobiological Disorders: Due to its neuroprotective properties, KYNA and its derivatives are being investigated for therapeutic use in conditions like schizophrenia, mood disorders, and tick-borne encephalitis, where altered KYNA levels have been observed. [4][6]* Synthetic Intermediate: The 4-hydroxyquinoline-2-carboxylic acid core is a valuable building block for creating novel compounds. [6][7]Researchers modify the core structure to develop derivatives with enhanced potency or different pharmacological profiles, such as antibacterial or cytotoxic agents. [1][2]

Chapter 5: Experimental Protocols and Handling

Protocol: Preparation of a Standard Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays.

-

Calculate Mass: Determine the required mass of 4-Hydroxyquinoline-2-carboxylic acid hydrate (MW = 207.18 g/mol ) for the desired volume and concentration. For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 207.18 g/mol = 0.0207 g (20.7 mg).

-

Weighing: Accurately weigh the calculated amount of the compound in a suitable container.

-

Dissolution: Add a portion of the total volume of DMSO (e.g., 8 mL) to the container.

-

Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved. The compound is soluble in DMSO. [1]5. Final Volume: Add DMSO to reach the final desired volume (10 mL) and mix thoroughly.

-

Storage: Store the stock solution at -20°C for long-term stability.

Safety and Handling Protocol

This compound must be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Information:

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [12][18][19][20][21]* Signal Word: Warning.

Step-by-Step Handling Procedure:

-

Engineering Controls: Handle the solid powder only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [18][19]2. Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust. [22]Wash hands thoroughly after handling the compound, even if gloves were worn. [19]4. Spills: In case of a minor spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal. [22]5. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [19]6. Disposal: Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations. [19][20]

Chapter 6: Conclusion and Future Perspectives

4-Hydroxyquinoline-2-carboxylic acid hydrate is more than a simple chemical intermediate; it is the stable, tangible form of an essential endogenous neuromodulator. Its unique chemical structure, governed by tautomeric equilibrium, underpins its potent biological activity as a neuroprotective agent. Understanding its synthesis, properties, and biological mechanism of action is crucial for researchers in neuroscience and medicinal chemistry.

Future research will likely focus on two main avenues: first, further elucidating the precise role of Kynurenic acid dysregulation in a broader range of neurological and psychiatric disorders; and second, leveraging its structure as a scaffold to design and synthesize next-generation therapeutics with improved blood-brain barrier penetration, enhanced receptor specificity, and optimized pharmacokinetic profiles. The journey from a metabolite found in dog urine over a century ago to a key target in modern drug development highlights the enduring value of fundamental chemical and biological research. [4]

References

-

4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299. PubChem. [Link]

-

CAS No : 611-36-9 | Product Name : 4-Hydroxyquinoline. Pharmaffiliates. [Link]

-

4-Quinolone. Wikipedia. [Link]

-

Kynurenic acid. Wikipedia. [Link]

-

The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PubMed Central, National Institutes of Health. [Link]

-

4-Hydroxyquinoline MSDS. DC Chemicals. [Link]

-

4-Hydroxyquinoline-2-carboxylic acid, hydrate | CAS 492-27-3. Catsyn. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Effect of kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid) on the voltage-dependent hysteresis of IK(M) identified from GH3 cells. ResearchGate. [Link]

-

Kynurenic Acid | C10H7NO3 | CID 3845. PubChem. [Link]

-

4-Hydroxyquinoline-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. LookChem. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, National Institutes of Health. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]

- 4. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 5. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98 | 345909-35-5 [chemicalbook.com]

- 7. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 345909-35-5 Cas No. | 4-Hydroxyquinoline-2-carboxylic acid hydrate | Apollo [store.apolloscientific.co.uk]

- 13. キヌレン酸 - 4-ヒドロキシキノリン-2-カルボン酸 [b2b.sigmaaldrich.com]

- 14. 4-Hydroxyquinoline-2-carboxylic acid, hydrate | CAS 492-27-3 | Catsyn [catsyn.com]

- 15. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 4-Hydroxyquinoline-2-carboxylic acid, hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. 4-Hydroxyquinoline-2-carboxylic acid, hydrate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Discovery and Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid Hydrate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline-2-carboxylic acid, widely known in its hydrated form as kynurenic acid (KYNA) hydrate, is an endogenous metabolite of tryptophan with significant neuroactive properties. Its discovery dates back to the mid-19th century, and since then, its role as a broad-spectrum antagonist of excitatory amino acid receptors has positioned it as a molecule of interest in the study and potential treatment of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the historical discovery, detailed synthesis methodologies, and characterization of 4-hydroxyquinoline-2-carboxylic acid hydrate, tailored for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: A Historical Perspective on a Neuroactive Metabolite

The journey of 4-hydroxyquinoline-2-carboxylic acid began in 1853 when the eminent German chemist Justus von Liebig first isolated the compound from the urine of dogs.[1] This discovery, however, was just the beginning. It wasn't until 1904 that another German chemist, Ellinger, successfully synthesized it from tryptophan, establishing its origin as a metabolic byproduct.[1] For many years, it was considered a mere curiosity of tryptophan metabolism. However, in the 1980s, its profound neurophysiological effects were uncovered, revealing it as an antagonist of ionotropic glutamate receptors.[1] This pivotal discovery transformed its status from a simple metabolite to a key player in neuroscience, with implications for conditions such as Alzheimer's disease and Parkinson's disease.[1]

Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid Hydrate: Methodologies and Mechanistic Insights

The synthesis of the 4-hydroxyquinoline core is a well-established area of organic chemistry, with several named reactions providing pathways to this important scaffold. For the specific synthesis of 4-hydroxyquinoline-2-carboxylic acid, the Conrad-Limpach synthesis is a particularly effective and widely cited method.

The Conrad-Limpach Synthesis: A Classic Approach

The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, is a robust method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[3][4] The reaction proceeds via a two-step process: the formation of a Schiff base followed by a thermal cyclization.

Causality Behind Experimental Choices: The choice of a β-ketoester is critical as it dictates the substitution pattern of the resulting quinoline. For the synthesis of 4-hydroxyquinoline-2-carboxylic acid, diethyl oxaloacetate is an ideal starting material as it possesses the necessary carbonyl and ester functionalities to form the desired product. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution. The use of a high-boiling inert solvent like mineral oil or diphenyl ether helps to maintain a consistent high temperature and improve yields by preventing localized overheating and decomposition.[3]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid

Materials:

-

Aniline

-

Diethyl oxaloacetate

-

Ethanol

-

Mineral Oil or Diphenyl Ether

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

Step-by-Step Methodology:

-

Formation of the Enamine Intermediate:

-

In a round-bottom flask, dissolve aniline in ethanol.

-

To this solution, add diethyl oxaloacetate dropwise with stirring at room temperature.

-

Continue stirring the mixture for 2-4 hours to ensure the complete formation of the diethyl 2-((phenylamino)methylene)succinate intermediate.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine.

-

-

Thermal Cyclization:

-

To the crude enamine, add a high-boiling solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to approximately 250°C with vigorous stirring.[3][5] This high temperature is crucial for the intramolecular cyclization to occur.

-

Maintain this temperature for 30-60 minutes. During this time, ethanol will distill from the reaction mixture.

-

Monitor the reaction by TLC until the starting enamine is consumed.

-

Allow the reaction mixture to cool to room temperature. The product, ethyl 4-hydroxyquinoline-2-carboxylate, will precipitate.

-

-

Hydrolysis and Hydration:

-

Filter the precipitated solid and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Suspend the crude ethyl 4-hydroxyquinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the ester to the carboxylic acid.

-

After cooling, acidify the solution with hydrochloric acid to a pH of approximately 3-4.

-

4-Hydroxyquinoline-2-carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration and wash thoroughly with cold distilled water.

-

To obtain the hydrate form, the product can be recrystallized from hot water or a water/ethanol mixture and allowed to cool slowly.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Diagram of the Conrad-Limpach Synthesis Workflow:

Caption: Workflow of the Conrad-Limpach synthesis for 4-Hydroxyquinoline-2-carboxylic acid hydrate.

Characterization and Physicochemical Properties

The identity and purity of the synthesized 4-Hydroxyquinoline-2-carboxylic acid hydrate must be confirmed through various analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons on the quinoline ring and the carboxylic acid proton.[1][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbons of the quinolone and carboxylic acid groups, and the aromatic carbons.[1]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify the functional groups present. Characteristic peaks for 4-hydroxyquinoline-2-carboxylic acid include a broad O-H stretch from the carboxylic acid and intramolecular hydrogen bonding, a C=O stretch for the quinolone carbonyl, and another C=O stretch for the carboxylic acid carbonyl.[7][8][9]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[7]

| Spectroscopic Data Summary | |

| ¹H NMR (DMSO-d₆, δ in ppm) | Aromatic protons typically appear between 7.0 and 8.5 ppm. The carboxylic acid proton is a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR (DMSO-d₆, δ in ppm) | Carbonyl carbons (C=O) are expected in the range of 160-180 ppm. Aromatic carbons appear between 110 and 150 ppm. |

| FTIR (KBr, cm⁻¹) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (quinolone) (~1650 cm⁻¹), C=O stretch (carboxylic acid) (~1700-1730 cm⁻¹).[9] |

| Mass Spectrum (m/z) | The molecular ion peak [M+H]⁺ for the anhydrous form is expected at approximately 190.05. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ · H₂O | [7] |

| Molecular Weight | 207.18 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [10] |

| Melting Point | >300 °C | [11] |

| Solubility | Soluble in hot ethanol and hot water; sparingly soluble in cold water; insoluble in ether.[12] |

Applications in Research and Drug Development

4-Hydroxyquinoline-2-carboxylic acid hydrate serves as a valuable intermediate in the synthesis of more complex molecules and analogs.[12] Its inherent biological activity as a broad-spectrum excitatory amino acid antagonist makes it a crucial tool in neurobiological research.[8] It is frequently used to study the role of glutamate receptors in various neurological disorders. Furthermore, the quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-hydroxyquinoline-2-carboxylic acid are actively being investigated for their therapeutic potential in areas beyond neuroscience, including as antibacterial and antitumor agents.

Conclusion

4-Hydroxyquinoline-2-carboxylic acid hydrate, a molecule with a rich history, continues to be of significant interest to the scientific community. A thorough understanding of its synthesis, particularly through robust methods like the Conrad-Limpach reaction, is essential for researchers aiming to explore its biological activities and utilize it as a building block for novel therapeutics. The detailed protocols and characterization data provided in this guide are intended to support these endeavors and ensure the integrity and reproducibility of future research in this exciting field.

References

-

Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. biocrates life sciences gmbh. (2024-07-16). [Link]

-

Kynurenic acid. Wikipedia. [Link]

-

4-Hydroxyquinoline-2-carboxylic acid hydrate. PubChem. [Link]

-

Conrad–Limpach synthesis. Wikipedia. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Conrad-Limpach Synthesis. SynArchive. [Link]

-

Kynurenic Acid. PubChem. [Link]

-

Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. [Link]

-

Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Omega. [Link]

-

Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. National Institutes of Health. [Link]

-

Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Publications. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000715). Human Metabolome Database. [Link]

-

Kynurenic acid (KYNA) synthesis along the kynurenine pathway and its... ResearchGate. [Link]

-

2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

-

The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000410 Kynurenic Acid at BMRB [bmrb.io]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. synarchive.com [synarchive.com]

- 6. KYNURENIC ACID(492-27-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 121910050 [thermofisher.cn]

- 11. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 12. 4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98 | 345909-35-5 [chemicalbook.com]

A Technical Guide to 4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid) for Researchers and Drug Development Professionals

Abstract

4-Hydroxyquinoline-2-carboxylic acid, more commonly known in the scientific community as Kynurenic Acid (KYNA), is a molecule of profound significance, bridging the fields of neurobiology, immunology, and medicinal chemistry. As an endogenous metabolite of the tryptophan pathway, it is the only known natural antagonist of the NMDA receptor in the human brain, granting it intrinsic neuroprotective properties.[1][2] Beyond its physiological role, its quinoline core represents a "privileged scaffold," a foundational structure for the development of a wide array of therapeutic agents. This guide provides an in-depth technical overview of KYNA, tailored for researchers, scientists, and drug development professionals. It covers nomenclature and tautomerism, synthesis strategies, its complex pharmacological profile, validated analytical protocols for quality control, and essential safety information, serving as a comprehensive resource for leveraging this versatile molecule in research and development.

Nomenclature and Chemical Identity

A precise understanding of a molecule's identity is foundational. For 4-Hydroxyquinoline-2-carboxylic acid, this involves recognizing its tautomeric nature and its widely accepted common name.

IUPAC Name and Tautomerism

The compound exists in a keto-enol tautomeric equilibrium. While commonly named 4-Hydroxyquinoline-2-carboxylic acid (the enol form), rigorous IUPAC nomenclature for the predominant solid-state form is 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (the keto form).[3][4][5] Computational studies and spectral data confirm that the quinolone (keto) form is the more stable tautomer.[5] For the hydrated molecule, the IUPAC name is 4-oxo-1H-quinoline-2-carboxylic acid;hydrate .[4] Researchers should be aware that both names are used interchangeably in literature and commercial listings.

Common Synonyms

In the fields of neuroscience and pharmacology, the compound is almost exclusively referred to as Kynurenic Acid or its abbreviation, KYNA .[6] This name originates from its discovery in the urine of dogs by Justus von Liebig in 1853.[6]

Chemical Identifiers

For unambiguous identification and procurement, the following identifiers are critical. Note the distinction in CAS Registry Numbers between the anhydrous and hydrated forms.

| Identifier | Anhydrous Form | Hydrated Form | Source(s) |

| CAS Number | 492-27-3 | 345909-35-5 | [6][7][8],[4][9][10] |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ • xH₂O | [6][7],[10] |

| Molecular Weight | 189.17 g/mol | 207.18 g/mol (monohydrate) | [7],[4] |

| PubChem CID | 3845 | 18530299 | [11],[4] |

Physicochemical Properties

The physical and chemical properties of KYNA dictate its handling, formulation, and experimental application.

| Property | Description | Source(s) |

| Appearance | White to pale yellow or cream-colored crystalline solid/powder. | [10] |

| Melting Point | 275-282.5 °C (with decomposition). | [6][7] |

| Solubility | Soluble in 0.1 M NaOH (~1 mg/mL) and DMSO (~50 mM). Sparingly soluble in water and hot ethanol. | [10] |

| UV/Vis. (λmax) | 217, 247, 341 nm. | [10] |

| Storage | Store at -20°C for long-term stability (≥4 years). For short-term use, room temperature is acceptable. | [10] |

Synthesis Strategies

The synthesis of the 4-hydroxyquinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable routes. The choice of method often depends on the desired substitution pattern and available starting materials.

Overview of Synthetic Routes

-

Gould-Jacobs Reaction: This is a powerful and widely used method for preparing 4-hydroxyquinolines. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[12][13] The reaction is robust and tolerant of various functional groups on the aniline starting material.[14]

-

Conrad-Limpach Synthesis: This related method involves the condensation of anilines with β-ketoesters.[3] The reaction conditions, particularly temperature, determine the regioselectivity, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines (Knorr variation).[3][15] High-boiling, inert solvents like mineral oil or 1,2,4-trichlorobenzene are often employed to facilitate the high-temperature cyclization step.[3][16]

Detailed Protocol: The Gould-Jacobs Reaction for Kynurenic Acid Synthesis

This protocol outlines a generalized procedure for synthesizing the core structure, explaining the rationale behind each step.

-

Step 1: Condensation.

-

Procedure: Aniline (1.0 eq) is reacted with diethyl 2-(ethoxymethylene)malonate (1.05 eq) either neat or in a suitable solvent like ethanol. The mixture is heated (e.g., to 100-130°C) for 1-2 hours.

-

Causality: This step forms the key anilinomethylenemalonate intermediate via a nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen. Heating drives the reaction to completion by removing the ethanol byproduct.[12]

-

-

Step 2: Thermal Cyclization.

-

Procedure: The intermediate from Step 1 is added to a high-boiling inert solvent (e.g., Dowtherm A, mineral oil) preheated to ~250°C. The mixture is maintained at this temperature for 15-30 minutes.

-

Causality: The high temperature provides the activation energy for a 6-electron electrocyclic ring closure, which is the rate-determining step.[3] The inert solvent ensures even heat distribution and prevents decomposition that can occur with neat heating.[14]

-

-

Step 3: Saponification.

-

Procedure: After cooling, the cyclized product (an ethyl ester) is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Causality: This is a standard ester hydrolysis (saponification) that converts the ethyl 4-hydroxyquinoline-3-carboxylate into its corresponding sodium carboxylate salt, making it water-soluble.[12]

-

-

Step 4: Acidification and Isolation.

-

Procedure: The cooled reaction mixture is filtered (if necessary to remove the high-boiling solvent) and the aqueous solution is acidified with a strong acid (e.g., HCl, H₂SO₄) to a pH of ~2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Causality: Protonation of the carboxylate salt renders the final 4-hydroxyquinoline-2-carboxylic acid insoluble in the acidic aqueous medium, causing it to precipitate for easy isolation.[12]

-

Visualization: Gould-Jacobs Reaction Workflow

Caption: Workflow of the Gould-Jacobs reaction to form the 4-hydroxyquinoline core.

Biological Significance and Pharmacological Profile

KYNA is not merely a synthetic intermediate; it is a key endogenous neuromodulator and signaling molecule.

Endogenous Role in the Kynurenine Pathway

Over 90% of dietary tryptophan is metabolized through the kynurenine pathway.[2] In this pathway, tryptophan is converted to kynurenine, which is then irreversibly transaminated by kynurenine aminotransferases (KATs) in astrocytes to form KYNA.[10] This pathway is a critical interface between the immune and nervous systems, as inflammatory signals can upregulate the pathway, leading to increased KYNA levels.[17]

Visualization: Simplified Kynurenine Pathway

Caption: Simplified metabolic origin of Kynurenic Acid from L-Tryptophan.

Mechanism of Action at Key Receptors

KYNA's biological effects are mediated through its interaction with multiple receptors:

-

NMDA Receptors: KYNA is a non-competitive antagonist, acting at the glycine co-agonist site of the NMDA receptor.[18][19] This is the primary mechanism for its antiexcitotoxic and anticonvulsant effects.[6]

-

α7 Nicotinic Acetylcholine Receptors (α7 nAChR): It acts as a non-competitive antagonist at these receptors with an IC₅₀ of approximately 7 µM.[20] This action may contribute to its modulation of glutamate release.

-

G-Protein Coupled Receptor 35 (GPR35): KYNA is an endogenous agonist of this orphan receptor, which is highly expressed in immune cells and the gastrointestinal tract.[17][21] Activation of GPR35 by KYNA can lead to anti-inflammatory effects by reducing calcium mobilization and inhibiting NLRP3 inflammasome activation.[22][23]

Implications in Neuroscience

Dysregulation of the kynurenine pathway and altered KYNA levels are implicated in several neuropathological conditions. Elevated KYNA levels have been found in the cerebrospinal fluid of patients with schizophrenia and are thought to contribute to cognitive deficits by reducing glutamatergic and cholinergic neurotransmission.[1][9] Conversely, its neuroprotective properties make it a molecule of interest for conditions involving excitotoxicity, such as stroke and Huntington's disease.[9][19]

Applications in Drug Discovery and Development

The quinoline scaffold of KYNA is considered "privileged" because it is capable of binding to a wide range of biological targets, making it an excellent starting point for drug design.

-

Antibacterials: The 4-quinolone core is foundational to the fluoroquinolone class of antibiotics (e.g., ciprofloxacin).[14]

-

Anticancer Agents: Derivatives have been explored as inhibitors of key signaling pathways in cancer, such as PI3Kα.

-

Anti-inflammatory Agents: Leveraging its agonist activity at GPR35, novel KYNA derivatives are being investigated as anti-inflammatory drugs, particularly for inflammatory bowel disease.[23]

Analytical and Quality Control Protocols

For researchers synthesizing or purchasing KYNA, rigorous quality control is essential. The following are standard, validated protocols for ensuring the identity, purity, and integrity of the compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of KYNA and detect any synthesis-related impurities.

-

Methodology:

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[24]

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer. For example, a gradient of 5% to 50% acetonitrile in water containing 0.1% to 0.2% sulfuric acid.[24] An isocratic method using a methanol/water mixture with an ammonium formate buffer has also been successfully used.[25]

-

Flow Rate: 1.0 mL/min.[24]

-

Detection: UV detection at 240 nm or 330-344 nm, corresponding to its absorbance maxima.[24][26][27]

-

Sample Preparation: Accurately weigh ~1-5 mg of KYNA and dissolve in a suitable solvent (ultrapure water or 0.1 M NaOH) to a known concentration (e.g., 1 mg/mL).[10][26] Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

-

Protocol: Water Content Determination by Karl Fischer Titration

-

Objective: To accurately determine the water content, particularly for the hydrated form, and to confirm the anhydrous nature of other batches.

-

Principle: This method is highly specific for water and is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[28]

-

Methodology:

-

Instrument: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<1%), while volumetric is suitable for higher levels.[29][30]

-

Reagents: Use commercially available Karl Fischer reagents (e.g., Hydranal™).

-

Procedure: a. Standardize the titrant using a certified water standard or disodium tartrate dihydrate. b. Accurately weigh a sample of KYNA directly into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol). c. Initiate the titration. The instrument automatically adds the iodine-containing titrant until all water has reacted, detected potentiometrically.[31] d. The instrument software calculates the percentage of water based on the sample weight and the volume of titrant consumed.

-

Visualization: Quality Control Workflow

Caption: A standard workflow for the quality control of a Kynurenic Acid sample.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage as a solid, -20°C is recommended.[10]

Conclusion

4-Hydroxyquinoline-2-carboxylic acid, or Kynurenic Acid, is a uniquely versatile molecule. Its dual identity as a critical endogenous neuromodulator and a privileged synthetic scaffold makes it a subject of intense interest. For neuroscientists, it offers a tool to probe the glutamatergic system and a link between inflammation and neuronal function. For medicinal chemists, it provides a validated and highly adaptable starting point for the design of new therapeutics. A thorough understanding of its chemistry, biological activity, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in both basic research and advanced drug development programs.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01265a088]

- Cayman Chemical. (n.d.). Kynurenic Acid (hydrate) (KYNA, CAS Number: 345909-35-5). [URL: https://www.caymanchem.

- Cayman Chemical. (2022). Kynurenic Acid (hydrate) - Product Information. [URL: https://www.caymanchem.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column. [URL: https://sielc.com/hplc-method-for-analysis-of-kynurenic-acid-on-primesep-100-column.html]

- Merck Index Online. (n.d.). Gould-Jacobs Reaction. [URL: https://www.rsc.org/merck-index/monograph/m2850/gould-jacobs%20reaction]

- Reactome. (n.d.). GPR35 binds kynurenic acid. [URL: https://reactome.org/content/detail/R-HSA-416450]

- Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 686. [URL: https://www.mdpi.com/1420-3049/26/3/686]

- ResearchGate. (n.d.). NMDA Receptor Activation and Inhibition by Kynurenic Acid and Quinolinic Acid. [URL: https://www.researchgate.net/figure/NMDA-Receptor-Activation-and-Inhibition-by-Kynurenic-Acid-and-Quinolinic-Acid_fig2_340156976]

- Zhong, C., et al. (2021). Kynurenic acid and zaprinast induce analgesia by modulating HCN channels through GPR35 activation. British Journal of Pharmacology, 178(13), 2648-2663. [URL: https://pubmed.ncbi.nlm.nih.gov/33682245/]

- Milligan, G., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 95. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2011.00095/full]

- Pineda-Pardo, J. A., et al. (2021). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 22(16), 8888. [URL: https://www.mdpi.com/1422-0067/22/16/8888]

- Fülöp, F., et al. (2023). Selective heterofunctionalization of kynurenic acid derivatives. RSC Advances, 13(33), 22935-22942. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03517a]

- Yilmaz, M. T., et al. (2024). METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. Uludag Bee Journal, 24(2), 188-196. [URL: https://dergipark.org.tr/en/pub/aub/issue/87787/1428286]

- Liu, Y., et al. (2022). Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35. Frontiers in Immunology, 13, 990747. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2022.990747/full]

- Li, G., et al. (2017). A Simple HPLC–MS/MS Method for Determination of L-tryptophan, L-kynurenine and Kynurenic Acid in Human Serum. Journal of Analytical Toxicology, 41(1), 37-44. [URL: https://academic.oup.

- Labchem. (n.d.). Kynurenic Acid (hydrate). [URL: https://www.labchem.com/tools/msds/msds/LC16180.pdf]

- Wikipedia. (n.d.). Kynurenic acid. [URL: https://en.wikipedia.org/wiki/Kynurenic_acid]

- Hello Bio. (n.d.). Kynurenic acid. [URL: https://www.hellobio.com/products/kynurenic-acid.html]

- Fukushima, T., et al. (2014). Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6. Analytical Sciences, 30(2), 285-290. [URL: https://www.jstage.jst.go.jp/article/analsci/30/2/30_285/_article]

- Johansson, A., et al. (2016). N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development. Cerebral Cortex, 26(7), 3218-3231. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901844/]

- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_8_23]

- Wang, J., et al. (2006). Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry, 281(43), 32920-32925. [URL: https://www.jbc.org/article/S0021-9258(20)63650-5/fulltext]

- ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [URL: https://www.researchgate.

- Taylor & Francis. (n.d.). Kynurenic acid – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.4324/9780429499899-10/kynurenic-acid]

- Sigma-Aldrich. (n.d.). Kynurenic acid, ≥98%. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/k3375]

- Tocris Bioscience. (n.d.). Kynurenic acid. [URL: https://www.tocris.com/products/kynurenic-acid_0223]

- GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [URL: https://www.gmpinsiders.

- ChemicalBook. (n.d.). KYNURENIC ACID CAS#: 492-27-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8238118.htm]

- Wikipedia. (n.d.). Karl Fischer titration. [URL: https://en.wikipedia.

- Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. Journal of Neuroscience, 21(19), 7463-7473. [URL: https://www.jneurosci.org/content/21/19/7463]

- Chen, Y., et al. (2012). More rapid and sensitive method for simultaneous determination of tryptophan and kynurenic acid by HPLC. Clinica Chimica Acta, 413(1-2), 297-301. [URL: https://pubmed.ncbi.nlm.nih.gov/22027376/]

- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [URL: https://www.mt.

- CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [URL: https://www.cscscientific.

- Cambridge Bioscience. (n.d.). Kynurenic acid - MedChem Express. [URL: https://www.bioscience.co.uk/p/hy-100806/kynurenic-acid]

- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. [URL: https://www.sigmaaldrich.

- Wikipedia. (n.d.). Conrad–Limpach synthesis. [URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]

- PubChem. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18530299]

- SynArchive. (n.d.). Conrad-Limpach Synthesis. [URL: https://www.synarchive.com/named-reactions/conrad-limpach-synthesis]

- Sigma-Aldrich. (n.d.). Kynurenic acid, ≥98% (HPLC). [URL: https://www.sigmaaldrich.

- Johnson, G. L., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 17(9), 10774-10785. [URL: https://www.mdpi.com/1420-3049/17/9/10774]

- Sárik, J. R., et al. (2025). Synthesis and Transformation of Tricyclic KYNA Derivatives. International Journal of Molecular Sciences, 26(13), 6248. [URL: https://www.mdpi.com/1422-0067/26/13/6248]

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [URL: https://www.researchgate.net/figure/Tautomeric-forms-of-4-hydroxy-quinoline_fig1_323869947]

- Benchchem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism. [URL: https://www.benchchem.com/blog/2-hydroxyquinoline-chemical-structure-and-tautomerism/]

- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [URL: https://www.researchgate.net/figure/The-tautomeric-equilibriums-of-4-hydroxy-2-1H-quinolinone-1_fig1_228641973]

Sources

- 1. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 7. Kynurenic acid =98 492-27-3 [sigmaaldrich.com]

- 8. KYNURENIC ACID CAS#: 492-27-3 [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Kynurenic acid |Kynurenate; KYNA | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. mdpi.com [mdpi.com]

- 15. synarchive.com [synarchive.com]

- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Reactome | GPR35 binds kynurenic acid [reactome.org]

- 22. Kynurenic acid and zaprinast induce analgesia by modulating HCN channels through GPR35 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 25. ovid.com [ovid.com]

- 26. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

- 27. More rapid and sensitive method for simultaneous determination of tryptophan and kynurenic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 29. gmpinsiders.com [gmpinsiders.com]

- 30. cscscientific.com [cscscientific.com]

- 31. mt.com [mt.com]

A Comprehensive Technical Guide to the Melting Point Determination of 4-Hydroxyquinoline-2-carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting point of 4-hydroxyquinoline-2-carboxylic acid hydrate, a compound of significant interest in neurobiology and medicinal chemistry, commonly known as kynurenic acid. The document delves into the physicochemical properties of this molecule, the theoretical underpinnings of melting point determination for hydrated compounds, and presents detailed, field-proven protocols for both classical and modern analytical techniques. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers and drug development professionals with the necessary knowledge to perform and interpret melting point analyses of 4-hydroxyquinoline-2-carboxylic acid hydrate with high fidelity.

Introduction: The Significance of Kynurenic Acid and its Hydrated Form

4-Hydroxyquinoline-2-carboxylic acid, or kynurenic acid (KYNA), is a metabolite of the amino acid L-tryptophan.[1] It is a neuroactive compound that acts as an antagonist at excitatory amino acid receptors, including the NMDA and AMPA receptors.[2][3] This activity imbues KYNA with antiexcitotoxic and anticonvulsant properties, making it a subject of considerable research in the context of various neurobiological disorders.[4][5]

In its solid state, kynurenic acid can exist in both anhydrous and hydrated forms. The presence of water of crystallization in the hydrate significantly influences its physical properties, most notably its melting point. For drug development professionals, the characterization of the solid-state form of an active pharmaceutical ingredient (API) is critical, as it can affect solubility, stability, and bioavailability.[6] Therefore, an accurate determination of the melting point of 4-hydroxyquinoline-2-carboxylic acid hydrate is a fundamental aspect of its physicochemical characterization.

Physicochemical Properties of 4-Hydroxyquinoline-2-carboxylic Acid and its Hydrate

A thorough understanding of the physicochemical properties of a compound is paramount for its effective analysis. The key properties of 4-hydroxyquinoline-2-carboxylic acid and its hydrate are summarized below.

| Property | 4-Hydroxyquinoline-2-carboxylic acid (Anhydrous) | 4-Hydroxyquinoline-2-carboxylic acid Hydrate |

| Synonyms | Kynurenic acid, KYNA | Kynurenic acid hydrate, KYNA hydrate |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ • xH₂O |

| Molecular Weight | 189.17 g/mol [7] | 189.17 g/mol (anhydrous) |

| CAS Number | 492-27-3[4] | 345909-35-5[2] |

| Appearance | Off-white to tan powder[4] | Crystalline solid[8] |

| Melting Point | 280-283 °C (with decomposition)[7][9] | 281-283 °C (with decomposition)[10] |

The Principle of Melting Point Determination for Hydrates

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure, anhydrous compound, this transition typically occurs over a narrow temperature range.[11] However, the presence of water of crystallization in a hydrate introduces additional thermal events that can precede or coincide with melting.

Hydrated crystals are compounds that have a specific number of water molecules incorporated into their crystal lattice.[6] The stability of these hydrates is dependent on factors such as temperature and relative humidity.[6] When a hydrated compound is heated, it may undergo dehydration, where the water of crystallization is released. This process can be observed as a separate thermal event before the compound melts, or it can occur concurrently with melting.

The melting point of a hydrate can be lower than its anhydrous counterpart. This phenomenon is analogous to melting point depression, where the presence of an impurity (in this case, water) lowers the melting point of the main component.[11] The different crystal structures of the hydrate and anhydrous forms also contribute to their distinct melting behaviors.[12]

Experimental Protocols for Melting Point Determination

The accurate determination of the melting point of 4-hydroxyquinoline-2-carboxylic acid hydrate requires a meticulous experimental approach. Two common and reliable methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional method provides a visual determination of the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 4-hydroxyquinoline-2-carboxylic acid hydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for a precise determination. A faster ramp rate can be used for an initial approximate measurement.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures. Note any visual changes such as shrinking, color change, or gas evolution (indicative of decomposition).

-

Diagram of the Capillary Melting Point Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative analysis of the thermal transitions.[13][14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 4-hydroxyquinoline-2-carboxylic acid hydrate into an aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, which is important for observing the effects of water release.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the heating rate to a standard of 10 °C per minute.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a controlled atmosphere.

-

-

Measurement:

-

Initiate the temperature program, typically scanning from room temperature to a temperature above the expected melting point (e.g., 300 °C).

-

The instrument will record the heat flow as a function of temperature.

-

Diagram of the DSC Experimental Workflow:

Caption: Workflow for DSC Analysis.

Data Interpretation and Discussion

The interpretation of the melting point data for 4-hydroxyquinoline-2-carboxylic acid hydrate requires careful consideration of its hydrated nature.

-

Capillary Method: For the hydrate, you may observe some initial changes in the solid, such as shrinking or the appearance of wetness, at a temperature below the final melting point. This can be attributed to the release of water of crystallization. The final melting range of 281-283 °C, accompanied by decomposition (often observed as a color change to brown or black), is consistent with reported values.[10]

-

DSC Thermogram: The DSC thermogram of the hydrate is expected to show one or more endothermic events. An initial broad endotherm at lower temperatures would correspond to the dehydration process. This would be followed by a sharp endotherm at a higher temperature, representing the melting of the now anhydrous material. The onset of this second peak is typically taken as the melting point. Decomposition may be observed as an exothermic or complex endothermic event following the melting peak. The integration of the melting peak allows for the determination of the enthalpy of fusion.

The melting point of the anhydrous form of kynurenic acid is reported to be in the range of 280-283 °C with decomposition.[7][9] The close proximity of the melting points of the hydrate and the anhydrous form suggests that upon heating, the hydrate likely loses its water of crystallization and then melts at a temperature similar to the anhydrous form.

Conclusion